molecular formula C10H10BNO6 B1512795 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde CAS No. 1104637-03-7

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde

Cat. No.: B1512795
CAS No.: 1104637-03-7
M. Wt: 251 g/mol
InChI Key: TXJROHJTTRUYBQ-UHFFFAOYSA-N
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Description

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde is a boron-containing heterocyclic compound featuring a furan-2-carbaldehyde core linked to a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan moiety. This dioxazaborocan group, a methyl-iminodiacetic acid (MIDA) boronate ester, confers unique stability and reactivity, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex organic molecules, including pharmaceuticals .

Properties

IUPAC Name

5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO6/c1-12-4-9(14)17-11(18-10(15)5-12)8-3-2-7(6-13)16-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJROHJTTRUYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746296
Record name 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104637-03-7
Record name 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1104637-03-7
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with a boronic acid derivative under specific conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde may exhibit biological activity due to its unique structural features. Potential applications include:

  • Anticancer Agents : Compounds with dioxaborocane structures have shown promise in targeting cancer cells through various mechanisms. The presence of the furan ring may enhance interactions with biological targets.
  • Antimicrobial Activity : Research into similar aldehydes indicates potential antimicrobial properties. The aldehyde functional group can participate in reactions with biomolecules, potentially leading to antibacterial or antifungal effects.

Materials Science

In materials science, this compound could be utilized for:

  • Polymer Synthesis : The reactivity of the aldehyde group allows for incorporation into polymer matrices. This could lead to the development of new materials with enhanced properties such as increased strength or thermal stability.
  • Sensors : The unique properties of boron-containing compounds can be exploited in sensor technologies. The compound may be used in creating sensors for detecting specific ions or molecules due to its ability to form complexes.

Mechanism of Action

The mechanism by which 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and lysine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Tables

Table 1. Thermodynamic Properties of Nitrophenyl-Furan-Carbaldehydes

Compound ΔcH°m (kJ/mol) ΔfH°m (kJ/mol) Method Reference
5-(4-Nitrophenyl)-furan-2-carbaldehyde -4832 ± 12 -258 ± 3 Bomb calorimetry
5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde -4971 ± 15 -291 ± 4 Bomb calorimetry

Table 2. Commercial Availability of Boronate Ester Derivatives

Compound CAS Number Vendor Purity Application Reference
5-(6-Methyl-4,8-dioxo...thiophene-2-carbaldehyde 1104637-06-0 EOS Med Chem >95% Medicinal chemistry
Cyclohexyl-α-MIDA-boryl acetaldehyde Not provided AldrichCPR ≥98% Chiral synthesis

Biological Activity

5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde is a compound with a complex structure that has garnered attention in the field of medicinal chemistry. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BNO6C_{10}H_{10}BNO_6. Its structure includes a furan ring and a dioxazaborocane moiety, contributing to its reactivity and potential biological properties.

Structural Information

PropertyValue
Molecular FormulaC10H10BNO6C_{10}H_{10}BNO_6
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(O2)C=O
InChIInChI=1S/C10H10BNO6/c1-12-4-9(14)17-11(18-10(15)5-12)8-3-2-7(6-13)16-8/h2-3,6H,4-5H2,1H3

Antimicrobial Activity

One study explored the antimicrobial properties of furan derivatives and suggested that compounds with similar structural features exhibit significant antimicrobial activity. While direct data on this specific compound is lacking, it can be hypothesized that it may also possess such properties due to its structural analogies with known active compounds .

Antioxidant Properties

Furan derivatives are often studied for their antioxidant capabilities. The presence of electron-rich systems in these compounds can facilitate free radical scavenging activities. Although direct evidence for this compound is not available in current literature, related compounds have demonstrated promising antioxidant activities in various assays .

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insight into its potential applications:

  • Synthesis and Characterization : A study characterized similar furan derivatives using NMR spectroscopy and demonstrated their reactivity under various conditions. These findings suggest that the compound could be synthesized efficiently while retaining biological activity .
  • Reactivity in Organic Synthesis : The reactivity of substituted furan derivatives has been documented extensively. For instance, reactions involving furan carboxaldehydes have shown that modifications can lead to biologically active products with enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde

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